Ammonium carbamate

Overview

Description

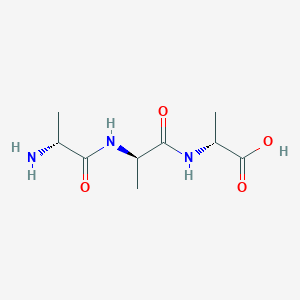

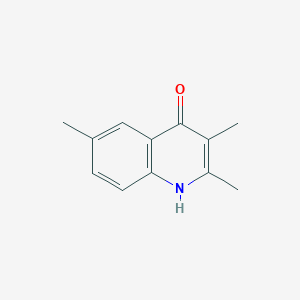

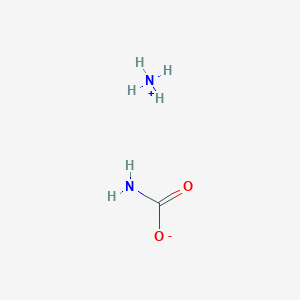

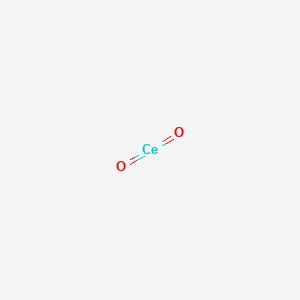

Ammonium carbamate is a chemical compound with the formula [NH4][H2NCO2], consisting of ammonium cation (NH4+) and carbamate anion (NH2COO−). It is a white solid that is extremely soluble in water and less so in alcohol. This compound can be formed by the reaction of ammonia (NH3) with carbon dioxide (CO2) and will slowly decompose to those gases at ordinary temperatures and pressures. It is an intermediate in the industrial synthesis of urea, an important fertilizer .

Mechanism of Action

Target of Action

Ammonium carbamate, with the formula [NH4][H2NCO2], consists of an ammonium cation (NH+4) and a carbamate anion (NH2COO−) . In the context of medicinal chemistry, carbamates are known to interact with various enzymes or receptors .

Mode of Action

This compound can be formed by the reaction of ammonia (NH3) with carbon dioxide (CO2), and it will slowly decompose back into these gases at ordinary temperatures and pressures . In the context of drug design, carbamates are designed to make specific drug-target interactions through their carbamate moiety .

Biochemical Pathways

This compound plays a role in the industrial synthesis of urea, an important fertilizer . In a closed container, solid this compound is in equilibrium with carbon dioxide and ammonia . At higher temperatures, this compound condenses into urea . In aqueous solutions, it exists in equilibrium with ammonia and carbon dioxide, and the anions bicarbonate (HCO−3), and carbonate (CO2−3) .

Pharmacokinetics

They have been used in the design of prodrugs to achieve first-pass and systemic hydrolytic stability .

Result of Action

Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors .

Biochemical Analysis

Biochemical Properties

Ammonium carbamate plays a role in biochemical reactions, particularly in the synthesis of urea .

Cellular Effects

Carbamates, a class of compounds to which this compound belongs, have been implicated in alterations of the immune response .

Molecular Mechanism

This compound can be formed by the reaction of ammonia (NH3) with carbon dioxide (CO2), and it decomposes back to these gases at ordinary temperatures and pressures . This reaction is part of the urea cycle, a crucial metabolic pathway in organisms .

Temporal Effects in Laboratory Settings

This compound decomposes endothermically back to CO2 and NH3 in the temperature range 20-100°C, with an enthalpy of decomposition of approximately 2,000 kJ/kg

Metabolic Pathways

This compound is involved in the urea cycle, a metabolic pathway that helps organisms to detoxify and excrete ammonia

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium carbamate can be synthesized by reacting ammonia with carbon dioxide. The reaction is typically carried out at low temperatures to favor the formation of this compound over its decomposition into urea and water. The reaction can be represented as: [ \text{NH3} + \text{CO2} \rightarrow \text{NH4}[H2NCO2] ]

Industrial Production Methods: In industrial settings, the reactants are introduced into a layer of this compound, which is kept in a fluidized state by gaseous ammonia or carbon dioxide. The temperature is maintained below 25°C by removing the heat of reaction .

Chemical Reactions Analysis

Types of Reactions: Ammonium carbamate undergoes several types of reactions, including decomposition, hydrolysis, and reactions with acids and bases.

Common Reagents and Conditions:

Decomposition: At temperatures above 60°C, this compound decomposes into ammonia and carbon dioxide. [ \text{NH4}[H2NCO2] \rightarrow 2\text{NH3} + \text{CO2} ]

Hydrolysis: In aqueous solutions, this compound exists in equilibrium with ammonia, carbon dioxide, bicarbonate, and carbonate ions. [ \text{H2NCO2}^- + 2\text{H2O} \leftrightarrow \text{NH4}^+ + \text{HCO3}^- + \text{OH}^- ] [ \text{H2NCO2}^- + \text{H2O} \leftrightarrow \text{NH4}^+ + \text{CO3}^{2-} ]

Major Products: The major products formed from these reactions include ammonia, carbon dioxide, bicarbonate, and carbonate ions .

Scientific Research Applications

Ammonium carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

- Ammonium carbonate

- Ammonium bicarbonate

- Carbamic acid derivatives

Ammonium carbamate’s unique properties and versatile applications make it a valuable compound in various scientific and industrial fields.

Properties

CAS No. |

1111-78-0 |

|---|---|

Molecular Formula |

CH6N2O2 |

Molecular Weight |

78.071 g/mol |

IUPAC Name |

azane;carbamic acid |

InChI |

InChI=1S/CH3NO2.H3N/c2-1(3)4;/h2H2,(H,3,4);1H3 |

InChI Key |

BVCZEBOGSOYJJT-UHFFFAOYSA-N |

SMILES |

C(=O)(N)[O-].[NH4+] |

Canonical SMILES |

C(=O)(N)O.N |

boiling_point |

Sublimes 140° F (USCG, 1999) 140 °F= 60 °C= 333.2 deg K |

Color/Form |

COLORLESS, RHOMBIC CRYSTALS WHITE, CRYSTALLINE RHOMBIC POWDER |

melting_point |

60 °C SUBLIMES |

Key on ui other cas no. |

1111-78-0 |

physical_description |

Ammonium carbamate appears as a white crystalline solid used as a fertilizer. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. |

Pictograms |

Corrosive; Irritant |

Related CAS |

463-77-4 (Parent) |

shelf_life |

GRADUALLY LOSES AMMONIA IN THE AIR CHANGING TO AMMONIUM CARBONATE |

solubility |

VERY SOL IN COLD WATER & AMMONIUM HYDROXIDE; SLIGHTLY SOL IN ALC; INSOL IN ACETONE. |

Synonyms |

ammonium carbamate calcium carbamate carbamic acid carbamic acid, ammonia salt carbamic acid, calcium salt carbamic acid, potassium salt carbamic acid, sodium salt potassium carbamate sodium carbamate |

vapor_pressure |

31 kilopascal (kPa) at 40 °C at which dissociation begins. |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)